Regioisomeric Differentiation: Ortho-Chloro Substitution Distinguishes This Compound from the 4-Chloro and 5-Chloro Analogs
The target compound, 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene, features a chlorine atom at the ortho position relative to the isocyanate group. This substitution pattern contrasts with the commonly used 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (CAS 327-78-6), which has the chlorine at the para position. While no direct head-to-head reactivity data was identified for the isocyanate group itself, this specific regioisomer is the defined Sorafenib Related Compound 17. In pharmaceutical quality control, analytical methods are specifically validated for this exact impurity [1]. Using an incorrect regioisomer, such as 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, would result in a different compound with distinct chemical and physical properties, including a melting point of 37-42°C versus the liquid state of the target compound at room temperature , and different chromatographic behavior, thereby invalidating the analytical procedure.
| Evidence Dimension | Regioisomeric Identity (Chlorine Position) |
|---|---|
| Target Compound Data | 2-Chloro (ortho), 3-CF3 (meta) substitution pattern; Physical state: Liquid at room temperature |
| Comparator Or Baseline | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (CAS 327-78-6): 4-Chloro (para), 3-CF3 (meta) substitution pattern; Physical state: Low melting solid (37-42°C) |
| Quantified Difference | Qualitative: The ortho vs. para chlorine substitution results in different chemical identities and physical states (liquid vs. solid at room temperature). |
| Conditions | N/A - structural and physical state comparison |
Why This Matters
This difference is critical for pharmaceutical reference standards, where the exact regioisomer must be used to ensure accurate analytical method validation and regulatory compliance.
- [1] ChemWhat. Sorafenib Impurity 5 CAS#: 88330-63-6. Available at: https://www.chemwhat.com/sorafenib-impurity-5-cas-88330-63-6 View Source
